6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the tetrahydroisoquinoline class. This compound is characterized by its complex structure, which includes multiple functional groups such as ethers and methoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-propan-2-ylbenzaldehyde and 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline.
Condensation Reaction: The aldehyde group of 4-methoxy-3-propan-2-ylbenzaldehyde reacts with the amine group of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline ring or other functional groups using agents like NaBH4 or LiAlH4.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, or hydrogen peroxide (H2O2).
Reducing Agents: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution Reagents: Halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, 6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Ion Channels: The compound could influence ion channel activity, altering cellular excitability.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: The parent compound, simpler in structure but with similar core features.
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: A closely related compound with slight structural variations.
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Another similar compound lacking the ethoxy groups.
Uniqueness
6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6,7-diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-6-26-21-13-16-10-11-24-23(19(16)14-22(21)27-7-2)17-8-9-20(25-5)18(12-17)15(3)4/h8-9,12-15,23-24H,6-7,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCDEYPNUJDOQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC)C(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409658 | |
Record name | 6,7-diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5068-23-5 | |
Record name | 6,7-diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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